molecular formula C10H7NO4 B2884901 Methyl 1,3-dioxoisoindoline-5-carboxylate CAS No. 56720-83-3

Methyl 1,3-dioxoisoindoline-5-carboxylate

Cat. No.: B2884901
CAS No.: 56720-83-3
M. Wt: 205.169
InChI Key: JRFHQEZVUKIDMX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyl 1,3-dioxoisoindoline-5-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors . .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including this compound, may interact with their targets to modulate these biological processes.

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . This suggests that this compound may be involved in tryptophan metabolism.

Pharmacokinetics

The compound’s molecular weight is 20517 , which may influence its pharmacokinetic properties.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that the compound’s action results in a variety of molecular and cellular effects.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3-dioxoisoindoline-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles such as amines and alcohols .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 1,3-dioxoisoindoline-5-carboxylate include:

Uniqueness

This compound is unique due to its specific isoindoline core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c1-15-10(14)5-2-3-6-7(4-5)9(13)11-8(6)12/h2-4H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFHQEZVUKIDMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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